2-Benzyloxy-5-chloro-benzamide is an organic compound characterized by a benzamide structure with a benzyloxy group and a chloro substituent. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various organic reactions, often starting from simpler benzamide derivatives. Its structure allows for modifications that can enhance its pharmacological properties.
2-Benzyloxy-5-chloro-benzamide belongs to the class of benzamides, which are compounds containing a benzene ring attached to a carboxamide group. It is classified as an aromatic compound due to the presence of the benzene rings in its structure.
The synthesis of 2-Benzyloxy-5-chloro-benzamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the benzamide core, followed by the introduction of the benzyloxy and chloro substituents.
The molecular formula for 2-Benzyloxy-5-chloro-benzamide is . Its structure consists of:
2-Benzyloxy-5-chloro-benzamide can undergo various chemical reactions, including:
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
The mechanism of action for 2-Benzyloxy-5-chloro-benzamide involves its interaction with specific biological targets, such as enzymes or receptors.
Studies on binding affinities and specific interactions are essential for elucidating its pharmacological profile.
2-Benzyloxy-5-chloro-benzamide has several applications in scientific research:
Benzamide derivatives constitute a cornerstone of medicinal chemistry, with their development tracing back to the mid-20th century. Early innovations focused on simple substitutions to modulate neurotransmitter systems, exemplified by metoclopramide and cisapride—benzamides that antagonized dopamine D₂ receptors or agonized serotonin 5-HT₄ receptors to treat gastrointestinal disorders [1]. The 1990s witnessed strategic halogenation and alkoxylation to enhance target specificity and metabolic stability. For instance, lazabemide emerged as a reversible monoamine oxidase B (MAO-B) inhibitor for neurodegenerative diseases, leveraging benzamide’s capacity to mimic natural degrons [3]. Contemporary research exploits benzamide’s conformational flexibility to design proteolysis-targeting chimeras (PROTACs), where derivatives serve as cereblon (CRBN) E3 ligase recruiters [4]. The scaffold’s versatility is evidenced by its presence in anticancer agents (e.g., HSP90 inhibitors) and antimicrobials (e.g., salicylanilide derivatives) [6] [8].
Table 1: Evolution of Key Benzamide-Based Therapeutics
Era | Compound | Therapeutic Application | Key Structural Features |
---|---|---|---|
1970s–1980s | Metoclopramide | Antiemetic/prokinetic | Simple alkylamine substitution |
1990s | Lazabemide | MAO-B inhibition (Parkinson’s) | Fluorinated anilide moiety |
2000s–Present | Y-36912 | 5-HT₄ receptor agonism | Piperidinyl-benzylsulfonyl linkage |
Present | PROTAC recruiters | Targeted protein degradation | Non-phthalimide benzamide cores |
The 2-benzyloxy-5-chloro substitution pattern confers distinct biophysical and target-binding advantages. The ortho-benzyloxy group adopts a perpendicular orientation relative to the benzamide plane due to steric repulsion, positioning its oxygen atom for hydrogen bonding with residues like Asn351 in CRBN’s sensor loop [4] [8]. This orientation is stabilized by intramolecular non-covalent interactions, including C–F⋯H–N bonds in fluorinated analogs, which enhance rigidity and binding affinity [4]. Concurrently, the meta-chlorine at C5 electronically deactivates the benzene ring, reducing oxidative metabolism while augmenting halogen bonding with protein targets. For example, in HSP90 inhibitors, the chloro substituent engages in hydrophobic interactions with Leu48, Val150, and Phe138 residues in the ATP-binding pocket [8]. This dual functionality—steric control from benzyloxy and electron withdrawal from chlorine—optimizes ligand-protein complementarity, as demonstrated by benzamide-based HSP90 inhibitors suppressing tumor growth at nanomolar concentrations [8].
Positional isomerism of chlorine dramatically alters bioactivity. 5-Chloro isomers exhibit superior antimicrobial and anticancer effects compared to ortho- or para-substituted counterparts due to optimized lipophilicity and target engagement. For instance, 5-chloro-2-hydroxy-N-alkylbenzamides demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus, with minimum inhibitory concentrations (MICs) of 0.070–8.95 μM, whereas 4-chloro analogs are inactive [6]. This arises from the chlorine’s meta position enabling optimal log D values (0.81–1.62), balancing membrane penetration and aqueous solubility [6]. In anticancer contexts, 5-chloro benzamides like compound 3f inhibit HSP90α (IC₅₀ = 110.18 nM) by facilitating hydrophobic enclosure in the chaperone’s binding site, while 4-chloro isomers fail to stabilize critical hydrogen bonds [8].
Table 2: Impact of Chlorine Position on Biological Activity of Benzamides
Chlorine Position | Lipophilicity (log D) | Antibacterial Activity (MIC vs MRSA) | HSP90 Inhibition (IC₅₀) |
---|---|---|---|
2- (Ortho) | ~0.5 | Inactive | >1,000 nM |
4- (Para) | ~0.7 | MIC = 35.8 μM | 500–1,000 nM |
5- (Meta) | 0.81–1.62 | MIC = 0.070–8.95 μM | 110–350 nM |
2-Benzyloxy-5-chloro-benzamide’s modular architecture positions it as a critical scaffold in next-generation therapeutics. In targeted protein degradation, its non-phthalimide structure circumvents off-target neosubstrate recruitment (e.g., IKZF1/3 degradation by classical immunomodulatory drugs), minimizing teratogenic risks [4]. Fluorinated derivatives exhibit enhanced CRBN binding (IC₅₀ = 29–63 μM) via hyperconjugative effects, enabling the design of chemically stable PROTACs [4]. For chaperone inhibition, ring-opened analogs derived from resorcinol-based benzamides suppress Hsp90’s ATPase activity, destabilizing oncogenic clients like HER2 and AKT in non-small-cell lung cancer (NSCLC) models [8]. The benzyloxy group’s role is pivotal: its removal abolishes activity, while modifications to its linker length tune selectivity between Hsp90 isoforms [8]. Current research focuses on leveraging this scaffold to develop dual-functional degraders that concurrently inhibit chaperone machinery and promote tumor suppressor activation.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: